molecular formula C61H80FN9O7 B10834621 (3S)-2-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-N-[[4-[[(3S,5S)-1-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-5-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]carbamoyl]phenyl]methyl]-N-[(1R)-1-(2-fluorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

(3S)-2-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-N-[[4-[[(3S,5S)-1-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-5-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]carbamoyl]phenyl]methyl]-N-[(1R)-1-(2-fluorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

Cat. No.: B10834621
M. Wt: 1070.3 g/mol
InChI Key: SUVGZSPIXFUCLS-NQFXVQPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of PMID25980951-Compound-30 involves several synthetic routes and reaction conditions. One common method includes the reductive amination of a carbonyl compound with a nitrogen source in the presence of a catalyst . The reaction is typically carried out in a high-pressure reaction kettle with hydrogen introduced until the pressure reaches 0.1-3.0 MPa. The reaction temperature is controlled between 30-180°C, and the reaction time ranges from 0.1-36 hours .

Chemical Reactions Analysis

PMID25980951-Compound-30 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions with various reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Properties

Molecular Formula

C61H80FN9O7

Molecular Weight

1070.3 g/mol

IUPAC Name

(3S)-2-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-N-[[4-[[(3S,5S)-1-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-5-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]carbamoyl]phenyl]methyl]-N-[(1R)-1-(2-fluorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C61H80FN9O7/c1-36(63-10)53(72)67-51(60(4,5)6)58(77)70-34-43-21-13-12-20-42(43)31-50(70)57(76)69(38(3)45-23-16-17-25-47(45)62)33-39-27-29-41(30-28-39)55(74)65-44-32-49(56(75)66-48-26-18-22-40-19-14-15-24-46(40)48)71(35-44)59(78)52(61(7,8)9)68-54(73)37(2)64-11/h12-17,19-21,23-25,27-30,36-38,44,48-52,63-64H,18,22,26,31-35H2,1-11H3,(H,65,74)(H,66,75)(H,67,72)(H,68,73)/t36-,37-,38+,44-,48+,49-,50-,51+,52+/m0/s1

InChI Key

SUVGZSPIXFUCLS-NQFXVQPCSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1F)N(CC2=CC=C(C=C2)C(=O)N[C@H]3C[C@H](N(C3)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C)NC)C(=O)N[C@@H]4CCCC5=CC=CC=C45)C(=O)[C@@H]6CC7=CC=CC=C7CN6C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C)NC

Canonical SMILES

CC(C1=CC=CC=C1F)N(CC2=CC=C(C=C2)C(=O)NC3CC(N(C3)C(=O)C(C(C)(C)C)NC(=O)C(C)NC)C(=O)NC4CCCC5=CC=CC=C45)C(=O)C6CC7=CC=CC=C7CN6C(=O)C(C(C)(C)C)NC(=O)C(C)NC

Origin of Product

United States

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